![molecular formula C28H35F2N5O2S B14052035 (E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide” is a complex organic compound that features a variety of functional groups, including a difluoromethyl group, a benzodiazole ring, and a thiophene carboxamide. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:
Formation of the Benzodiazole Ring: This could be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Difluoromethyl Group: This might be done using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Thiophene Carboxamide: This could involve a coupling reaction between a thiophene derivative and an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the amine groups.
Reduction: Reduction reactions could target the carbonyl groups or the difluoromethyl group.
Substitution: Substitution reactions might occur at the benzodiazole ring or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.
Biology
In biological research, these compounds might be studied for their interactions with proteins or other biomolecules, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, these compounds might be used in the development of new materials, such as polymers or coatings, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific structure and the biological target. Generally, it might involve binding to a specific protein or enzyme, thereby modulating its activity. This could involve interactions with active sites, allosteric sites, or other binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide
- 5-(chloromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide
Uniqueness
The presence of the difluoromethyl group might confer unique properties, such as increased metabolic stability or altered electronic properties, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C28H35F2N5O2S |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
5-(difluoromethyl)-N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-[(1-prop-2-enoylpyrrolidin-2-yl)methyl]benzimidazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37) |
InChI Key |
NXTKFBGDLDPFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
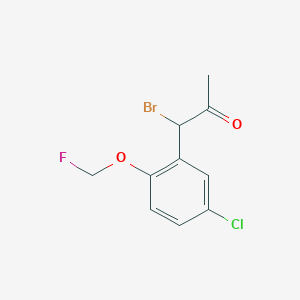
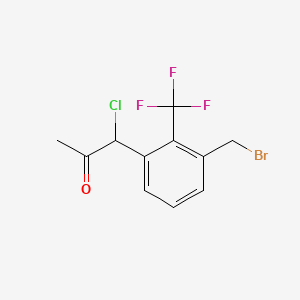
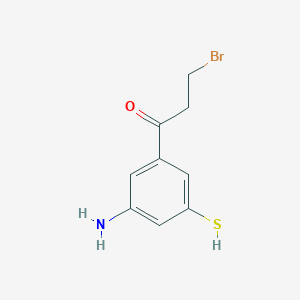
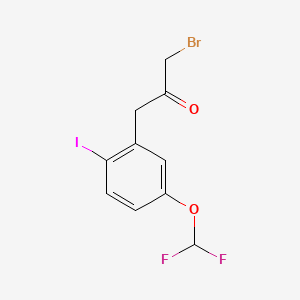
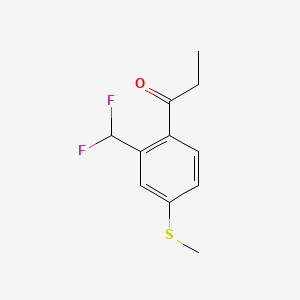
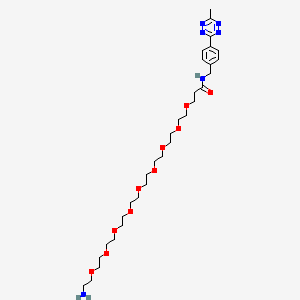
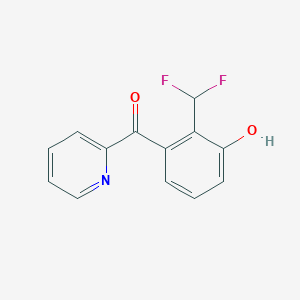
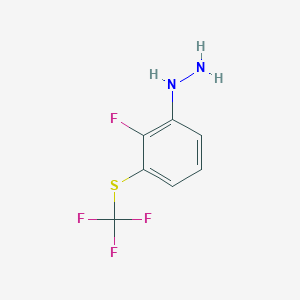
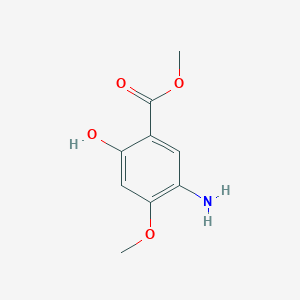
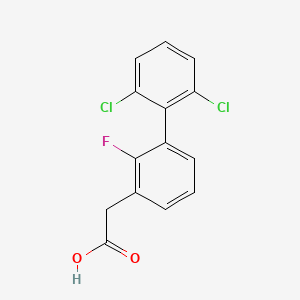
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
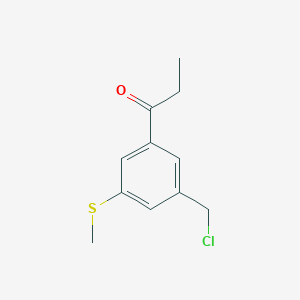
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
